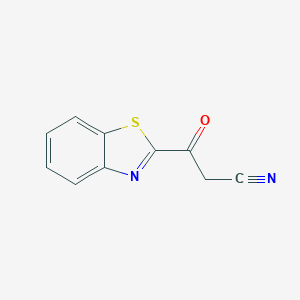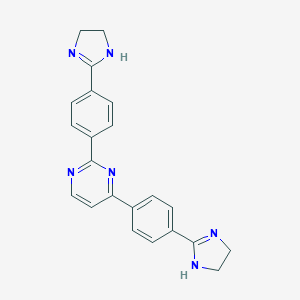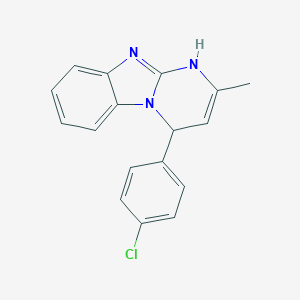
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine or AG-014699. It is a PARP inhibitor that has been studied for its ability to inhibit DNA repair mechanisms in cancer cells. In
Mecanismo De Acción
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to increased DNA damage and cell death in cancer cells, while sparing normal cells that have intact DNA repair mechanisms.
Efectos Bioquímicos Y Fisiológicos
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound leads to increased DNA damage and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In normal cells, this compound has been shown to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other cancer treatments. However, this compound has a relatively low yield and requires careful optimization to achieve high purity. Additionally, it has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research and development.
Direcciones Futuras
There are several potential future directions for research on 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole. One area of focus could be on developing more efficient synthesis methods to increase yield and purity. Another potential direction could be on exploring the use of this compound in combination therapy with other cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields beyond cancer treatment.
Métodos De Síntesis
The synthesis of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a multistep process that involves the reaction of 4-chloroaniline with 2-methyl-4-nitropyrimidine to form N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine. This intermediate is then cyclized with o-phenylenediamine to form the final product. The yield of this reaction is typically low, and the process requires careful optimization to achieve high purity and yield.
Aplicaciones Científicas De Investigación
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole has been studied extensively for its potential applications in cancer treatment. As a PARP inhibitor, it has been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy. This compound has also been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
169132-72-3 |
|---|---|
Nombre del producto |
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Fórmula molecular |
C17H14ClN3 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H14ClN3/c1-11-10-16(12-6-8-13(18)9-7-12)21-15-5-3-2-4-14(15)20-17(21)19-11/h2-10,16H,1H3,(H,19,20) |
Clave InChI |
CCZUUHZCSDUXSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl |
Sinónimos |
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



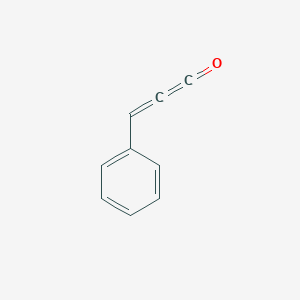
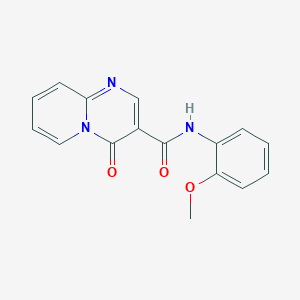
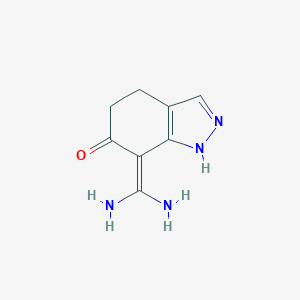
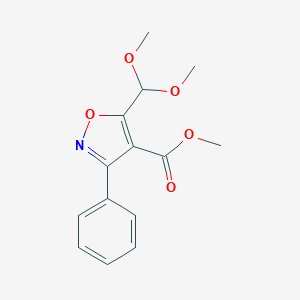
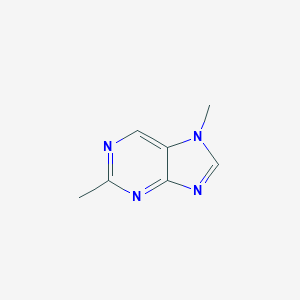

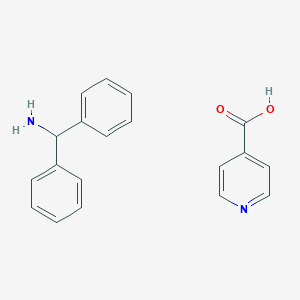
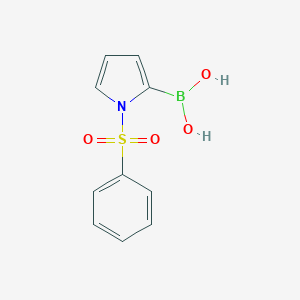
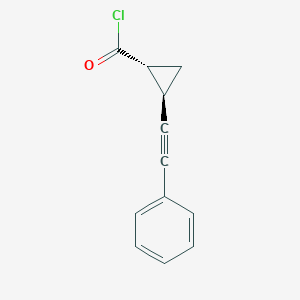
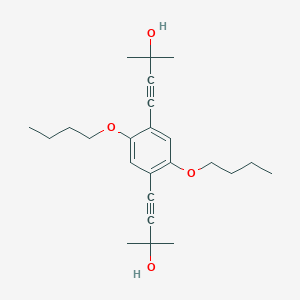
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
